molecular formula C15H13BrFNO2 B10897121 N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide

N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide

Cat. No.: B10897121
M. Wt: 338.17 g/mol
InChI Key: NTLWAIGYGLGPBY-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide is an organic compound with the molecular formula C15H13BrFNO2 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide typically involves a multi-step process. One common method starts with the bromination of 4-fluoroaniline to produce 4-bromo-2-fluoroaniline. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: Shares the bromine and fluorine substituents but lacks the ethoxybenzamide moiety.

    N-(4-Bromo-2-fluorophenyl)-2-(ethylamino)-3-pyridinesulfonamide: Contains similar substituents but has a different core structure.

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide is unique due to its specific combination of substituents and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H13BrFNO2

Molecular Weight

338.17 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C15H13BrFNO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-8-5-11(16)9-13(14)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

NTLWAIGYGLGPBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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